N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline
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Overview
Description
N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline is a complex organic compound that belongs to the class of heterocyclic aromatic amines. This compound features a unique structure combining a pyrroloquinoxaline core with an aniline moiety, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-(pyrrolo[1,2-a]quinoxalin-4-yl)aniline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, which can be synthesized through the cyclocondensation of 2-nitroaniline with ethyl acetoacetate under acidic conditions. This intermediate is then subjected to a series of reactions, including reduction and cyclization, to form the pyrroloquinoxaline structure.
The final step involves the N-ethylation of the aniline group. This can be achieved by reacting the pyrroloquinoxaline intermediate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of:
Properties
Molecular Formula |
C19H17N3 |
---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-ethyl-4-pyrrolo[1,2-a]quinoxalin-4-ylaniline |
InChI |
InChI=1S/C19H17N3/c1-2-20-15-11-9-14(10-12-15)19-18-8-5-13-22(18)17-7-4-3-6-16(17)21-19/h3-13,20H,2H2,1H3 |
InChI Key |
OEUMSXQHYXCNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3N4C2=CC=C4 |
Origin of Product |
United States |
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